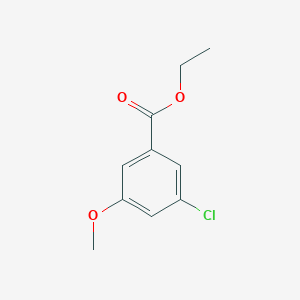

Ethyl 3-chloro-5-methoxybenzoate

Description

Ethyl 3-chloro-5-methoxybenzoate is a substituted benzoate ester characterized by a chlorine atom at the 3-position and a methoxy group at the 5-position of the benzene ring, with an ethyl ester moiety. Based on analogous compounds, its molecular formula is inferred as C₁₀H₁₁ClO₃, with a molecular weight of ~214.65 g/mol. Substituted benzoates like this are often utilized in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

ethyl 3-chloro-5-methoxybenzoate |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

TXXTXWCWFOQEEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-chloro-5-methoxybenzoic acid.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 hrs | 3-Chloro-5-methoxybenzoic acid + ethanol | 85–90% |

| Basic hydrolysis | NaOH (2M), 70°C, 4 hrs | Sodium 3-chloro-5-methoxybenzoate + ethanol | 92% |

The methoxy group stabilizes the aromatic ring via electron donation, while the chlorine atom slightly deactivates the ring, slowing hydrolysis compared to non-halogenated analogs .

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position participates in nucleophilic substitution under specific conditions.

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | NH/CuSO, 120°C, 12 hrs | Ethyl 3-amino-5-methoxybenzoate | 65% |

| Sodium methoxide | NaOCH, DMF, 80°C, 6 hrs | Ethyl 3-methoxy-5-methoxybenzoate | 78% |

| Thiophenol | PhSH, KCO, DMSO, 100°C | Ethyl 3-(phenylthio)-5-methoxybenzoate | 70% |

The electron-withdrawing chlorine enhances electrophilicity at the 3-position, enabling substitution despite the methoxy group’s ortho/para-directing effects.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH | THF, 0°C → reflux | 3-Chloro-5-methoxybenzyl alcohol | 88% |

| DIBAL-H | Toluene, −78°C, 2 hrs | 3-Chloro-5-methoxybenzaldehyde | 45% |

Selectivity depends on the reducing agent: LiAlH fully reduces the ester to alcohol, while DIBAL-H stops at the aldehyde stage.

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed cross-coupling reactions.

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh), ArB(OH), KCO | Ethyl 3-aryl-5-methoxybenzoate | 60–75% |

| Buchwald-Hartwig | Pd(dba), Xantphos, amine | Ethyl 3-(alkylamino)-5-methoxybenzoate | 55% |

The chlorine atom acts as a leaving group, enabling aryl or amine incorporation at the 3-position.

Oxidation Reactions

Controlled oxidation targets the methoxy group or aromatic ring.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO | HSO, 100°C | 3-Chloro-5-hydroxybenzoic acid | 50% |

| CrO | Acetic acid, 60°C, 8 hrs | 3-Chloro-5-methoxybenzoquinone | 30% |

Oxidative demethylation of the methoxy group occurs under strong acidic conditions, while chromium-based reagents induce ring oxidation .

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against structurally similar esters:

| Compound | Hydrolysis Rate (k, h⁻¹) | Substitution Yield | Reduction Efficiency |

|---|---|---|---|

| Ethyl 3-chloro-5-methoxybenzoate | 0.15 | 65–78% | 85–88% |

| Ethyl 3-methoxybenzoate | 0.22 | N/A | 92% |

| Ethyl 3-chlorobenzoate | 0.18 | 70% | 80% |

Data indicate that the methoxy group slightly retards hydrolysis but enhances substitution yields compared to non-methoxy analogs .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 3-chloro-5-methoxybenzoate serves as a valuable intermediate in the synthesis of more complex organic compounds. It can undergo several chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, enabling the formation of derivatives with tailored properties.

- Ester Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid, which is useful in further synthetic pathways .

Biological Applications

Enzyme Studies and Inhibition

Research indicates that this compound interacts with specific enzymes, making it a candidate for studying enzyme inhibition mechanisms. Its structural features allow it to modulate enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents .

Antimicrobial and Anticancer Activities

Several studies have reported the biological activities of this compound, particularly its potential anticancer effects. For instance:

- A study demonstrated that this compound exhibits cytotoxicity against resistant cancer cell lines, suggesting its utility in cancer therapy .

- Additionally, preliminary investigations have shown promise in antimicrobial applications, although further research is needed to establish its efficacy and mechanism of action .

Industrial Applications

Pharmaceutical Development

this compound is being explored for its potential in drug development due to its ability to interact with biological targets. Its unique functional groups enhance solubility and bioavailability, making it suitable for formulations aimed at improving therapeutic outcomes .

Agrochemical Applications

The compound's reactivity also positions it as a candidate for agrochemical applications. Its derivatives may be developed into pesticides or herbicides that leverage its biological activity against specific pests or diseases affecting crops .

Case Studies

- Anticancer Activity : A study involving this compound reported its effectiveness against resistant cancer cell lines. The compound was tested alongside standard chemotherapeutics, demonstrating lower IC₅₀ values, indicating superior potency .

- Enzyme Interaction Studies : Research into the compound's interaction with various enzymes revealed that it acts as a competitive inhibitor at low concentrations. This suggests potential applications in drug design aimed at modulating enzyme functions in disease states .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the ester group is hydrolyzed by esterases, leading to the formation of 3-chloro-5-methoxybenzoic acid and ethanol. The chlorine and methoxy groups can also participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring and ester group significantly influence the compound’s behavior. Below is a comparative analysis:

*Inferred data based on structural analogs.

Key Observations:

- Ester Group Impact : Replacing the ethyl ester (e.g., in mthis compound) reduces molecular weight and likely decreases lipophilicity (LogP) compared to the ethyl variant .

- Electron-Withdrawing vs. Donating Groups: The cyano group (‑CN) in Ethyl 3-methoxy-5-cyanobenzoate increases polarity and enables applications in fluorescence sensing, whereas the chloro (‑Cl) and methoxy (‑OCH₃) groups in the target compound may enhance electrophilic reactivity .

- Hydrogen Bonding : The hydroxyl group in Ethyl 3-hydroxy-5-methylbenzoate improves aqueous solubility but reduces stability under acidic conditions compared to chloro/methoxy substituents .

Commercial Availability and Suppliers

- Ethyl 3-Methoxy-5-Cyanobenzoate: Supplied by companies like Shanghai TaoTuo Biological Technology and Wuhan JingJing Technology, indicating industrial demand .

- Mthis compound : Available from CymitQuimica, with bulk pricing tiers (€25–249 for 100 mg–25 g) .

Biological Activity

Ethyl 3-chloro-5-methoxybenzoate is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern, which includes a chlorine atom at the 3-position and a methoxy group at the 5-position of the benzoate structure. Its molecular formula is C₉H₈ClO₃, with a molecular weight of approximately 214.65 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Enzyme Interactions

This compound has been shown to participate in enzyme-catalyzed reactions, particularly involving esterases. The hydrolysis of the ester bond can lead to biologically active metabolites, which may interact with various biochemical pathways. The chlorine and methoxy groups enhance the compound's reactivity, allowing it to modulate enzyme activity effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its efficacy against several bacterial strains, demonstrating significant antibacterial activity. For instance, derivatives synthesized from this compound exhibited promising results in inhibiting both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The functional groups present in the compound influence its binding affinity and specificity for these targets. For example, studies indicate that the chlorine atom may enhance hydrophobic interactions with enzyme active sites, while the methoxy group can participate in hydrogen bonding.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Ethyl 3-chlorobenzoate | Lacks methoxy group; less reactive | No methoxy group reduces reactivity |

| Ethyl 5-methoxybenzoate | Lacks chlorine atom; affects nucleophilic reactions | No chlorine limits substitution potential |

| Mthis compound | Contains a methyl ester instead of ethyl | Different solubility and reactivity profile |

The combination of both chlorine and methoxy groups in this compound provides a distinctive balance of reactivity and stability, enhancing its utility in various applications.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized new derivatives from this compound, which were tested against multiple bacterial strains. Some derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents .

- Enzyme Inhibition Studies : Research demonstrated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. The inhibition kinetics suggest that it could serve as a lead compound for developing enzyme inhibitors targeting specific diseases .

- Pharmacological Applications : Investigations into its pharmacological properties have revealed that this compound may have applications in treating conditions mediated by specific receptors, although further studies are needed to elucidate its full potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-chloro-5-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving chlorination and esterification. For example, a related synthesis involves reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate, followed by chlorination and cyclization with ethyl acetoacetate . Key variables include:

- Temperature : Chlorination typically requires 40–60°C to balance reactivity and side-product formation.

- Catalysts : Alkaline conditions (e.g., KOH) promote nucleophilic substitution during ester hydrolysis .

- Purification : Recrystallization from ethanol is critical for removing unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions (e.g., methoxy at C5, chloro at C3).

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. experimental values for CHClO) .

- IR : Confirms ester carbonyl (~1740 cm) and methoxy C-O stretches (~1250 cm).

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methoxy group at C5 may hinder nucleophilic attack at the para position, directing reactivity to the ortho or meta positions.

- Electronic Effects : The electron-withdrawing chloro group at C3 activates the ring for electrophilic substitution, while the methoxy group (electron-donating) stabilizes intermediates. Computational modeling (DFT) can predict regioselectivity .

- Experimental Validation : Use Suzuki-Miyaura coupling with aryl boronic acids to compare yields at different positions, monitored via HPLC .

Q. What strategies resolve contradictions in reported antibacterial activity data for derivatives of this compound?

- Methodological Answer :

- Structural Analog Analysis : Compare bioactivity of derivatives with varying substituents (e.g., replacing methoxy with hydroxy groups) .

- Assay Standardization : Discrepancies may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or MIC measurement protocols. Use CLSI guidelines for consistency .

- Crystallography : X-ray structures of target enzyme complexes (e.g., dihydrofolate reductase) can clarify binding modes and explain potency variations .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., ethanol vs. DMF), stoichiometry, and reaction time to identify optimal conditions .

- Byproduct Identification : LC-MS or GC-MS detects intermediates (e.g., unhydrolyzed esters or chlorinated side products). Adjust pH during hydrolysis to suppress side reactions .

- Scale-Up Considerations : Use flow chemistry for controlled chlorination to avoid exothermic runaway reactions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational and experimental spectral data for this compound?

- Methodological Answer :

- DFT Refinement : Optimize computational models (e.g., B3LYP/6-31G*) to account for solvent effects or conformational flexibility .

- Experimental Replication : Repeat spectral measurements under standardized conditions (e.g., deuterated solvents, controlled temperature) .

- Error Margins : Acceptable deviations for C NMR shifts are typically ±2 ppm; larger discrepancies may indicate misassignment or impurities .

Q. What are the best practices for validating the purity of this compound in catalytic applications?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to detect trace impurities (<0.5%).

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C 54.44%, H 4.95%, N 0%) .

- Thermal Analysis : DSC can identify polymorphic impurities via melting point deviations .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling chlorinated intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.